molecular formula C10H13N5O4 B11849362 6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one CAS No. 476357-18-3

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one

Cat. No.: B11849362
CAS No.: 476357-18-3
M. Wt: 267.24 g/mol
InChI Key: MWQLOKAKKCANFQ-OBXARNEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine nucleoside analog characterized by a 6-amino-substituted purine base linked to a modified tetrahydrofuran (THF) sugar moiety. The stereochemistry of the THF ring ((2R,3R,5S)-configuration) and the presence of hydroxyl and hydroxymethyl groups are critical for its biological interactions, particularly in mimicking natural nucleosides like adenosine or guanosine. Its synthesis typically involves multi-step reactions, such as ammonolysis of nitro-purinyl intermediates (e.g., conversion of compound 5 to 6 in ) or catalytic hydrogenation (e.g., compound 6 to 9 in ) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

476357-18-3

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

6-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one

InChI

InChI=1S/C10H13N5O4/c11-7-6-8(14-10(18)13-7)15(3-12-6)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1

InChI Key

MWQLOKAKKCANFQ-OBXARNEKSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(NC(=O)N=C32)N)CO

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(NC(=O)N=C32)N)CO

Origin of Product

United States

Biological Activity

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one, commonly referred to as a purine derivative, is notable for its complex structure and significant biological activity. This compound features a purine base linked to a tetrahydrofuran sugar moiety, enhancing its solubility and reactivity in biological systems. Its molecular formula is C10H13N5O4C_{10}H_{13}N_{5}O_{4} with a molecular weight of approximately 267.25 g/mol.

Chemical Structure

The structural complexity of the compound can be represented as follows:

6 Amino 9 2R 3R 5S 3 hydroxy 5 hydroxymethyl tetrahydrofuran 2 yl 1H purin 2 9H one\text{6 Amino 9 2R 3R 5S 3 hydroxy 5 hydroxymethyl tetrahydrofuran 2 yl 1H purin 2 9H one}

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : Studies have shown that derivatives of purine compounds can inhibit viral replication. The unique hydroxymethyl group in this compound may enhance its antiviral efficacy by improving binding affinity to viral targets.
  • Enzyme Inhibition : It has been observed that the compound interacts with various enzymes, potentially acting as an inhibitor. This interaction is critical for understanding its pharmacodynamics and therapeutic potential.
  • Cellular Uptake and Metabolism : The tetrahydrofuran derivative enhances cellular permeability, which is crucial for effective drug delivery and action within target cells .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
2'-DeoxyadenosinePurine base + deoxyriboseLacks hydroxymethyl group
3'-DeoxyguanosinePurine base + riboseDifferent sugar configuration
2-AminoadenosinePurine base + riboseLacks tetrahydrofuran moiety

The presence of the tetrahydrofuran derivative and specific stereochemistry distinguishes this compound from its analogs, contributing to its unique biological activities and potential applications.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antiviral Efficacy : A study demonstrated that analogs of this purine derivative showed promising results in inhibiting the replication of specific viruses in vitro. The mechanism involved competitive inhibition at viral polymerases.
  • Pharmacological Research : In cellular assays, the compound was tested for its ability to modulate enzyme activity related to nucleotide metabolism. Results indicated a significant reduction in enzyme activity at higher concentrations, suggesting potential therapeutic applications in metabolic disorders .
  • Platelet Aggregation Studies : Research focused on adenosine receptors revealed that this compound could modulate platelet aggregation through A2A receptor activation, indicating its potential use as an anti-thrombotic agent .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, making it a subject of interest in pharmaceutical research. Its interactions with various biological targets are critical for understanding its pharmacodynamics and therapeutic potential.

Pharmaceutical Development

The compound is being explored for its potential as a therapeutic agent due to its unique structural features that enhance solubility and reactivity in biological systems. It may serve as a precursor for synthesizing various biologically active molecules, including antiviral and anticancer agents.

Biochemical Studies

6-Amino-9-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-2(9H)-one is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic nucleosides allows researchers to investigate nucleic acid metabolism and related enzymatic processes.

Drug Design and Synthesis

The compound's structural characteristics make it an attractive candidate for drug design. Its modifications can lead to the development of new drugs with enhanced efficacy and reduced side effects. This application is particularly relevant in the design of nucleoside analogs used in antiviral therapies.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited antiviral activity against several viruses, including HIV and hepatitis C virus. The mechanism involved interference with viral replication processes, highlighting the compound's potential as an antiviral agent.

Case Study 2: Cancer Research

In cancer research, this compound has shown promise as an anticancer agent by inducing apoptosis in cancer cell lines. The structural modifications enhance its ability to interact with specific cellular targets involved in cancer progression.

Chemical Reactions Analysis

Phosphorylation of Hydroxyl Groups

The hydroxyl groups on the tetrahydrofuran ring are primary sites for phosphorylation, a reaction common in nucleoside biochemistry. This modification mimics natural nucleotide biosynthesis, producing bioactive phosphorylated derivatives.

Reaction TypeReagents/ConditionsProductApplication
5'-Hydroxyl Phosphorylation ATP, kinases (enzymatic) or POCl₃ (chemical)5'-Monophosphate derivativePrecursor for antiviral or anticancer prodrugs

Enzymatic phosphorylation is stereospecific, while chemical methods may require protecting groups to avoid side reactions at the 3'-hydroxyl or amino sites .

Amino Group Reactivity

The 6-amino group on the purine ring participates in alkylation and acylation reactions, altering electronic properties and binding affinity.

Reaction TypeReagentsOutcome
Alkylation Methyl iodide, K₂CO₃N6-methylated derivative (enhanced lipophilicity)
Acylation Acetic anhydride, pyridineN6-acetylated product (improved metabolic stability)

These modifications are leveraged in prodrug design to optimize pharmacokinetics .

Sugar Moiety Modifications

The tetrahydrofuran ring’s hydroxymethyl and hydroxyl groups undergo oxidation, reduction, and substitution:

  • Oxidation :

    • The 5'-hydroxymethyl group can be oxidized to a carboxylic acid using CrO₃ or TEMPO, forming a uronic acid analog .

    • Example: Conversion to 5'-carboxy derivatives for conjugation with targeting moieties .

  • Halogenation :

    • Fluorination at the 3'-position (as seen in structurally related 3'-deoxy-3'-fluoroguanosine) enhances resistance to enzymatic degradation .

Glycosidic Bond Hydrolysis

The β-N-glycosidic bond linking the purine base to the sugar is susceptible to acid-catalyzed hydrolysis, yielding the free purine base and sugar fragment. This reaction is critical for studying metabolic degradation pathways.

ConditionsProducts
0.1M HCl, 80°C6-Aminopurine-2-one + tetrahydrofuran derivative
Enzymatic (nucleoside phosphorylase)Base + sugar-1-phosphate

Comparison with Structural Analogs

The compound’s reactivity differs from similar nucleosides due to its unique stereochemistry and functional groups:

CompoundKey Structural DifferenceReactivity Distinction
2'-Deoxyadenosine Lacks 2'-hydroxyl groupLess prone to oxidation at 2' position
3'-Deoxyguanosine Missing 3'-hydroxylReduced phosphorylation efficiency
2-Aminoadenosine 2-Amino substitutionEnhanced base-pairing specificity in oligonucleotides

Key Challenges in Reactivity

  • Stereoselectivity : Reactions at the tetrahydrofuran ring require chiral catalysts to retain stereochemical integrity .

  • Solubility Constraints : Polar functional groups necessitate aqueous or polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and analogs:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight References
Target compound 6-Amino purine, (2R,3R,5S)-THF with 3-hydroxy and 5-hydroxymethyl groups C₁₀H₁₃N₅O₄ 283.24 g/mol
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one () Fluorine substitution at THF 4-position; retains 6-amino purine C₁₀H₁₂FN₅O₄ 285.23 g/mol
8-(Naphthalen-2-ylamino)-substituted analog () Naphthylamino group at purine C8; modified steric and electronic properties C₂₀H₂₁N₆O₄ 417.42 g/mol
8-Bromo-6-amino purine derivatives () Bromine at purine C8; enhances halogen bonding potential Varies Varies
3'-Deoxy-3'-fluoroguanosine () Fluorine at THF 3'-position; guanine base instead of 6-amino purine C₁₀H₁₂FN₅O₄ 285.23 g/mol
Silyl-protected analogs () tert-Butyldimethylsilyl (TBS) groups at hydroxyls; improves lipophilicity for synthetic intermediates C₂₄H₄₃N₅O₄Si₂ 594.89 g/mol

Physicochemical Properties

  • Solubility : Hydroxyl and hydroxymethyl groups in the target compound confer higher water solubility compared to silyl-protected analogs ().
  • Stability : Fluorinated and brominated derivatives show improved stability under acidic conditions due to reduced susceptibility to glycosidic bond cleavage.

Preparation Methods

Vorbrüggen Glycosylation

This method employs a silylated purine base (e.g., 6-chloropurine) and a ribofuranose derivative activated as a glycosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose). The reaction proceeds in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate), yielding the β-D-riboside with high stereoselectivity. For the target compound, the 6-chloro intermediate is subsequently aminated under pressurized NH₃ in methanol.

Example protocol :

  • Step 1 : React 6-chloropurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in acetonitrile using SnCl₄ as a catalyst (yield: 68%).

  • Step 2 : Deprotect the sugar hydroxyls via methanolic ammonia (0.2 MPa, 25°C, 15 hours).

Enzymatic Coupling

Though less common in industrial settings, enzymatic methods using purine nucleoside phosphorylases (PNPs) offer an alternative. PNPs catalyze the reversible phosphorylation of purine bases, enabling coupling with phosphorylated sugars under mild conditions. However, this method requires optimization for non-natural substrates like 6-amino-2-oxopurine.

Post-Glycosylation Functionalization

After glycosylation, additional steps ensure the correct substitution pattern:

  • Amination : Liquid-phase ammonolysis (e.g., NH₃ in methanol at 25°C) replaces chloride or other leaving groups at the 6-position.

  • Oxidation : Controlled oxidation with potassium permanganate (KMnO₄) or Dess-Martin periodinane introduces the 2-oxo group.

Purification and Characterization

Final purification typically involves:

  • Chromatography : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients.

  • Crystallization : Ethanol/water mixtures precipitate the product as a white crystalline solid.

Key analytical data :

PropertyValueMethod
Melting Point218–220°C (decomposes)Differential Scanning Calorimetry
[α]D²⁵+12.5° (c = 1, H₂O)Polarimetry
UV λmax (H₂O)260 nmSpectrophotometry

Challenges and Optimization Opportunities

  • Stereochemical Drift : The tetrahydrofuran sugar is prone to epimerization under acidic or high-temperature conditions. Mitigation strategies include low-temperature reactions and non-polar solvents.

  • Low Yields in Glycosylation : Vorbrüggen reactions often yield <70%. Alternatives like microwave-assisted synthesis or flow chemistry may improve efficiency.

  • Scalability : Industrial-scale production requires cost-effective protecting groups (e.g., acetyl vs. benzoyl) and recyclable catalysts .

Q & A

Q. How can researchers confirm the structural integrity of this compound in synthesized samples?

Methodological Answer:

  • Analytical Techniques : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected m/z 283.24 for C₁₀H₁₃N₅O₅) .
  • Stereochemical Validation : Employ ¹H/¹³C NMR to confirm the (2R,3R,5S) configuration, focusing on hydroxyl and hydroxymethyl proton coupling patterns. Compare with published spectra of structurally related tetrahydrofuran derivatives (e.g., ’s SMILES/InChI data) .
  • Purity Assessment : Utilize reverse-phase HPLC with UV detection (λ ~260 nm, typical for purine analogs) to ensure >95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear NIOSH/EN 166-certified safety glasses, nitrile gloves, and lab coats. Use fume hoods to minimize inhalation risks (H335 hazard) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
  • First Aid : For skin contact, wash immediately with water for 15 minutes; consult a physician if irritation persists .

Q. What are the optimal storage conditions to maintain stability?

Methodological Answer:

  • Primary Conditions : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at room temperature (20–25°C) to prevent oxidation .
  • Contradictions : suggests –20°C storage for analogs, but this may induce crystallization or phase separation in aqueous solutions. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound’s tetrahydrofuran ring system?

Methodological Answer:

  • Stereoselective Strategies : Employ palladium-catalyzed reductive cyclization (e.g., ’s nitroarene methods) to control the (2R,3R,5S) configuration .
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl intermediates, with final cleavage via tetra-n-butylammonium fluoride (TBAF) .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 EtOAc:MeOH) and isolate via column chromatography (silica gel, gradient elution) .

Q. How can discrepancies in NMR data for the purine moiety be resolved?

Methodological Answer:

  • Comparative Analysis : Cross-reference observed chemical shifts (e.g., purine C8-H ~δ 8.3 ppm) with analogs like inosine ( ) or acetyl adenylate ( ) .
  • Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled derivatives to assign ambiguous peaks via heteronuclear correlation spectroscopy (HSQC/HMBC) .
  • Computational Modeling : Optimize DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts and identify conformational outliers .

Q. What experimental approaches can elucidate its interactions with nucleotide-binding enzymes?

Methodological Answer:

  • In Vitro Assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) with adenosine deaminase or kinase targets .
  • Phosphorylation Studies : Radiolabel the compound with ³²P-ATP and track incorporation via autoradiography (’s phosphate analogs) .
  • Molecular Docking : Model interactions using AutoDock Vina, focusing on hydrogen bonding with the tetrahydrofuran diol motif .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, water, and ethanol (e.g., lacks data; notes hygroscopicity). Use dynamic light scattering (DLS) to detect aggregation .
  • pH-Dependent Studies : Adjust pH (3–9) and measure solubility via UV-Vis spectrophotometry (λmax ~260 nm). Correlate with logP calculations (e.g., ACD/Labs) .

Biochemical Applications

Q. What methodologies are suitable for studying its role in purine metabolism?

Methodological Answer:

  • Metabolic Tracing : Incubate with [U-¹³C]-glucose in cell cultures and track incorporation into purine salvage pathways via LC-MS .
  • Enzyme Inhibition : Measure IC₅₀ values against xanthine oxidase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT) using fluorometric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.